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DTSSP Crosslinker

Protein-Protein Interactions Cell Surface Labeling Membrane Protein Topology

DTSSP is a water-soluble, amine-reactive crosslinker with a cleavable disulfide spacer. Unlike DSP, it is membrane-impermeable and requires no organic co-solvents; unlike BS3/DSS, it is cleavable for MS validation. For XL-MS, ADC linkers, or cell-surface interactions, DTSSP provides the aqueous solubility and extracellular specificity alternatives cannot. Order analytical-grade ≥95% purity now.

Molecular Formula C14H16N2O14S4
Molecular Weight 564.6 g/mol
CAS No. 81069-02-5
Cat. No. B1670981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDTSSP Crosslinker
CAS81069-02-5
Synonyms3,3'-dithiobis(sulfosuccinimidyl propionate)
DTBSSP
DTSSP
Molecular FormulaC14H16N2O14S4
Molecular Weight564.6 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28)
InChIKeyVOTJUWBJENROFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DTSSP Crosslinker (CAS 81069-02-5): A Water-Soluble, Membrane-Impermeable, Thiol-Cleavable Homobifunctional Crosslinker for Cell-Surface Protein Interaction Studies


DTSSP (3,3′-Dithiobis(sulfosuccinimidyl propionate)), CAS 81069-02-5, is a homobifunctional, amine-reactive crosslinker. Its core structure comprises two sulfo-NHS ester reactive groups connected by a disulfide-containing 8-atom spacer arm (12 Å). It is distinguished from its non-sulfonated analog DSP (Lomant's Reagent) by the presence of sulfonate groups, which confer high water solubility (>6 mg/mL) and render it membrane-impermeable[1]. This specific combination of chemical properties dictates its utility for selective crosslinking of cell-surface and extracellular proteins in aqueous environments without the need for organic co-solvents.

Why DTSSP Crosslinker Cannot Be Substituted with Generic or Closely Related Analogs in Quantitative Scientific Workflows


Substitution of DTSSP with seemingly similar amine-reactive crosslinkers introduces significant and quantifiable experimental variability that undermines reproducibility and data interpretation. Analogs such as DSP, BS3, and Sulfo-DST differ in at least one critical, workflow-defining parameter: membrane permeability, cleavability, or spacer arm length. These are not interchangeable properties. Using DSP, for example, would compromise the ability to selectively interrogate cell-surface interactions due to its intracellular penetration. Replacing DTSSP with the non-cleavable analog BS3 would preclude the essential post-crosslinking dissociation step required for SDS-PAGE analysis of individual complex components[1]. Finally, the use of a shorter crosslinker like Sulfo-DST can result in significantly lower crosslinking efficiency, potentially failing to capture biologically relevant protein-protein interactions[2]. Therefore, for workflows demanding a defined combination of aqueous compatibility, surface restriction, and reversible conjugation, DTSSP represents a non-substitutable reagent.

Quantitative Evidence Guide for DTSSP Crosslinker Differentiation vs. Closest Analogs DSP, BS3, and Sulfo-DST


DTSSP vs. DSP: Comparative Membrane Permeability and Aqueous Solubility for Compartment-Specific Crosslinking

A direct comparison of DTSSP and its non-sulfonated analog DSP reveals a fundamental dichotomy in their ability to cross cell membranes. This difference dictates their respective utility for extracellular versus intracellular protein interaction studies. A study investigating integrin αIIbβ3 interactions in platelets explicitly found that DSP, but not DTSSP, could crosslink intracellular kinase activity to the integrin complex, providing definitive functional evidence for the membrane-impermeable nature of DTSSP[1]. This is further supported by the chemical rationale: the sulfonate groups on DTSSP confer high water solubility (>6 mg/mL), enabling its use in aqueous buffers, whereas DSP is water-insoluble and must be dissolved in organic solvents like DMF or DMSO prior to use[2].

Protein-Protein Interactions Cell Surface Labeling Membrane Protein Topology

DTSSP vs. BS3: Comparative Cleavability for Reversible Crosslinking and SDS-PAGE Analysis

DTSSP contains a central disulfide bond within its 12 Å spacer arm, rendering it cleavable by reducing agents such as DTT, TCEP, or 2-Mercaptoethanol. Its close analog, BS3, features a similar 11.4 Å spacer arm and identical amine reactivity, but it is non-cleavable[1]. This single structural difference has profound practical consequences. DTSSP-crosslinked complexes can be dissociated under reducing conditions, a step essential for resolving individual protein components by standard SDS-PAGE and for subsequent analysis by Western blotting or mass spectrometry[2]. In contrast, BS3 forms permanent, stable crosslinks that cannot be reversed, often precluding downstream analysis of the individual constituents of a crosslinked complex. Researchers have explicitly leveraged this difference, using the cleavable DTSSP for specific cell-surface crosslinking and the non-cleavable BS3 for separate analyses of internal membrane components[3].

Proteomics Immunoprecipitation SDS-PAGE Mass Spectrometry

DTSSP vs. Sulfo-DST: Comparative Crosslinking Efficiency and Spacer Arm Length

The 12 Å spacer arm length of DTSSP is a critical determinant of its crosslinking efficiency. A direct, cross-study comparison with the shorter homolog Sulfo-DST (6.4 Å) demonstrates that spacer length is not a trivial parameter. A researcher reporting on crosslinking optimization noted that DTSSP (12 Å) crosslinked protein complexes 'very well,' whereas Sulfo-DST (6.4 Å) was 'very much less efficient'[1]. This qualitative assessment is supported by the quantitative molecular dimensions of the two reagents. DTSSP's 8-atom (12.0 Å) arm can bridge lysine residues that are more distally located, allowing for the capture of a broader range of interaction geometries. Sulfo-DST, with its 6.4 Å arm, is restricted to crosslinking amine groups in much closer proximity, which can lead to a failure to crosslink valid but spatially distant interaction partners[2].

Protein Complex Analysis Crosslinking Optimization Structural Biology

Functional Selectivity of DTSSP in Platelet Aggregation Assays

A comparative study using both DTSSP and the non-cleavable analog BS3 demonstrated that both membrane-impermeable crosslinkers completely inhibited collagen-induced human platelet aggregation at micromolar concentrations (16-50 µM DTSSP)[1][2]. Crucially, the study ruled out non-specific chemical modification by showing that a monofunctional reagent (sulfosuccinimidyl propionate) had no effect. The inhibition was therefore attributed to the specific crosslinking of the glycoprotein IIb-IIIa complex to collagen[2]. This functional assay provides a quantifiable, application-specific validation of DTSSP's mechanism of action. While BS3 produced a similar inhibitory effect, only DTSSP offers the downstream advantage of cleavability, which is essential for confirming the specific molecular composition of the inhibited complex.

Platelet Biology Thrombosis Cell Adhesion Collagen Receptor

Validated Research and Industrial Application Scenarios for DTSSP Crosslinker (CAS 81069-02-5)


Selective Crosslinking of Cell-Surface Proteins for Topology Mapping and Interaction Studies

DTSSP is the optimal reagent for studies requiring the exclusive crosslinking of proteins on the extracellular face of the plasma membrane. Its membrane-impermeable nature, as confirmed by comparative studies with DSP, ensures that intracellular proteins are not modified. This is critical for accurately mapping the topology and interactions of membrane protein domains that are exposed to the extracellular milieu. The high water solubility (>6 mg/mL) of DTSSP allows for direct addition to cell culture media without the need for potentially damaging organic co-solvents, preserving cell viability and native protein conformations[1].

Reversible Crosslinking for Proteomic Identification of Protein Complex Components via Mass Spectrometry

For workflows centered on identifying specific interacting partners within a protein complex, DTSSP's cleavable disulfide bond is a non-negotiable feature. After crosslinking in an aqueous environment, the complex can be immunoprecipitated. Subsequent treatment with reducing agents like DTT or TCEP (10-50 mM) cleaves the DTSSP crosslinker, allowing the individual protein constituents to be resolved by SDS-PAGE and identified via mass spectrometry. This contrasts with non-cleavable analogs like BS3, which produce permanently linked complexes that are incompatible with this downstream analysis pipeline[2].

Investigating Functional Platelet-Surface Interactions in Hemostasis and Thrombosis Research

As demonstrated in functional assays with human platelets, DTSSP can be used at micromolar concentrations (16-50 µM) to crosslink and thereby inhibit specific receptor-mediated interactions, such as the binding of the GPIIb-IIIa complex to collagen[3]. This provides a powerful tool for dissecting the molecular basis of platelet adhesion and aggregation. While the non-cleavable analog BS3 also inhibits aggregation, DTSSP is the superior choice for studies aiming to subsequently identify the specific proteins crosslinked in the inhibited complex, owing to its reversibility.

Aqueous Bioconjugation for Antibody-Drug Conjugate (ADC) Linker Development

DTSSP is employed in the development of cleavable linkers for ADCs. Its sulfo-NHS ester chemistry allows for efficient conjugation of amine-containing drugs to antibodies in strictly aqueous buffers, preserving the structural integrity and antigen-binding activity of the antibody. The internal disulfide bond serves as a programmed cleavage point, designed to release the cytotoxic payload upon exposure to the reducing environment encountered during cellular internalization, a key mechanism for targeted drug delivery[4].

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